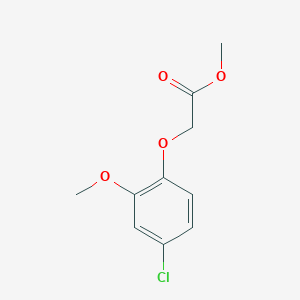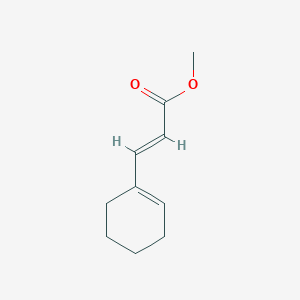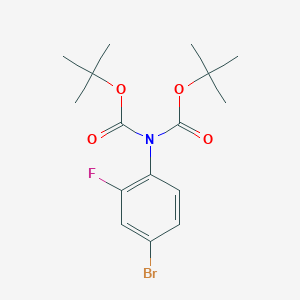
6-Chlorohexylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorohexylzinc bromide is an organozinc compound with the molecular formula Cl(CH₂)₆ZnBr. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the preparation of high-quality silver nanowires, which are essential in various technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorohexylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other electrophiles.
Coupling Reactions: Often use palladium or nickel catalysts under inert conditions.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with extended carbon chains or rings, depending on the specific reactants used .
Scientific Research Applications
6-Chlorohexylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research into its use in drug synthesis and development.
Mechanism of Action
The mechanism by which 6-chlorohexylzinc bromide exerts its effects involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles .
Comparison with Similar Compounds
- 6-Bromohexylzinc bromide
- 6-Iodohexylzinc bromide
- 6-Chlorohexylzinc chloride
Comparison: 6-Chlorohexylzinc bromide is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different reactivity profiles and selectivity in organic synthesis .
Properties
Molecular Formula |
C6H12BrClZn |
|---|---|
Molecular Weight |
264.9 g/mol |
IUPAC Name |
zinc;1-chlorohexane;bromide |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
YAKLROAYYIUTCX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCl.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)


![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)







![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
